3-乙酰基-5-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Acetyl-5-nitrobenzoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that can help us infer some aspects of 3-acetyl-5-nitrobenzoic acid's chemistry. For instance, the synthesis of similar compounds involves acetylation reactions, as seen in the novel 3-nitrobenzeneboronic acid, which catalyzes the acetylation of alcohols and phenols under mild, solvent-free conditions . This suggests that the acetyl group in 3-acetyl-5-nitrobenzoic acid could potentially be introduced through similar acetylation reactions.

Synthesis Analysis

The synthesis of compounds related to 3-acetyl-5-nitrobenzoic acid often involves the introduction of acetyl and nitro groups into aromatic systems. The paper on 3-nitrobenzeneboronic acid describes a catalyst that efficiently acetylates a wide range of alcohols and phenols, which could be a method used in the synthesis of acetylated aromatic compounds like 3-acetyl-5-nitrobenzoic acid . Although the exact synthesis of 3-acetyl-5-nitrobenzoic acid is not detailed, the principles of acetylation described could be relevant.

Molecular Structure Analysis

While the molecular structure of 3-acetyl-5-nitrobenzoic acid is not directly analyzed in the papers, the structure of a related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, is described. This compound forms hydrogen-bonded dimers and has specific dihedral angles for its substituent groups . These details provide a glimpse into how substituents on a benzene ring can affect the overall molecular conformation, which is applicable to understanding the structure of 3-acetyl-5-nitrobenzoic acid.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 3-acetyl-5-nitrobenzoic acid. However, they do discuss reactions of structurally related compounds. For example, the acetylation reactions catalyzed by 3-nitrobenzeneboronic acid are relevant since they could potentially be used to introduce acetyl groups into other compounds . Additionally, the synthesis of various derivatives of 2,3-dimethylbenzofuran involves nitration, reduction, and acetylation steps , which are common reactions in the chemistry of aromatic nitro compounds and could be analogous to reactions that 3-acetyl-5-nitrobenzoic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-acetyl-5-nitrobenzoic acid are not directly reported in the provided papers. However, the properties of similar compounds can offer some insights. For instance, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid is stabilized by intermolecular hydrogen bonding , which suggests that 3-acetyl-5-nitrobenzoic acid may also exhibit hydrogen bonding in its solid-state structure. The presence of acetyl and nitro groups is likely to influence the compound's acidity, reactivity, and potential for forming dimers or other supramolecular structures.

科学研究应用

1. 光敏保护基团

3-乙酰基-5-硝基苯甲酸及其衍生物已被探索作为合成化学中的光敏保护基团。硝基苄基、硝基苯基和二甲氧基苯甲酰基团以其在开发光响应系统中的潜力而引人注目,展现出未来应用的重要前景 (Amit, Zehavi, & Patchornik, 1974)。

2. 感应应用

该化合物的衍生物在构建发光胶束方面起着重要作用。这些胶束可作为敏感探针或“化学鼻子”,用于检测硝基芳香族和硝基胺炸药,突显了它们在法医应用中的关键作用,以及为感测危险材料开发智能纳米材料的潜力 (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022)。

3. 药物化学

在药物化学领域,3-乙酰基-5-硝基苯甲酸相关结构,特别是硝基咪唑杂环化合物,展示出广泛的潜在应用。它们独特的结构特性使其在抗癌、抗菌和抗寄生虫药物研究中活跃。这种多功能性突显了它们在合成新药理剂的重要性 (Li, Maddili, Tangadanchu, Bheemanaboina, Lin, Yang, Cai, & Zhou, 2018)。

4. 分析化学

分析方法,如确定抗氧化活性的方法,涉及3-乙酰基-5-硝基苯甲酸衍生物。这些方法在各个领域至关重要,包括食品工程和制药领域,它们有助于理解抗氧化活性的动力学和机制 (Munteanu & Apetrei, 2021)。

安全和危害

When handling “3-Acetyl-5-nitrobenzoic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or contact, immediate medical attention is advised .

属性

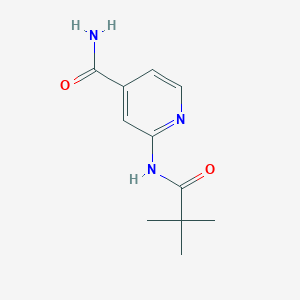

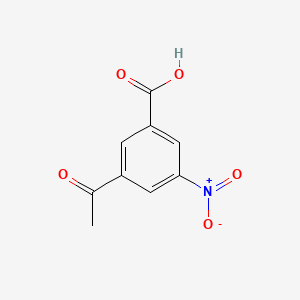

IUPAC Name |

3-acetyl-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPFKIQNBJVASL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590752 |

Source

|

| Record name | 3-Acetyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-5-nitrobenzoic acid | |

CAS RN |

717-75-9 |

Source

|

| Record name | 3-Acetyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)